molecular formula C9H14O2 B114279 2-Oxaspiro[4.5]decan-3-one CAS No. 7236-78-4

2-Oxaspiro[4.5]decan-3-one

Cat. No. B114279
CAS RN: 7236-78-4
M. Wt: 154.21 g/mol
InChI Key: CKICBBJJCUQLPO-UHFFFAOYSA-N
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Description

2-Oxaspiro[4.5]decan-3-one is a biochemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 . It is also known by the alternate name 1-(Hydroxymethyl)-cyclohexaneacetic Acid γ-Lactone .


Synthesis Analysis

A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of Prins/pinacol rearrangement . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .


Molecular Structure Analysis

The molecular structure of 2-Oxaspiro[4.5]decan-3-one is represented by the formula C9H14O2 . The compound has a molecular weight of 154.21 .


Chemical Reactions Analysis

The synthesis of 2-Oxaspiro[4.5]decan-3-one involves a novel Lewis acid-catalyzed Prins/pinacol cascade process . This process is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .


Physical And Chemical Properties Analysis

2-Oxaspiro[4.5]decan-3-one is a liquid at room temperature . It has a molecular weight of 154.21 and a molecular formula of C9H14O2 .

Scientific Research Applications

Crystal Structure and Synthesis

  • Synthesis and Structure Analysis: The compound 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, a derivative of 2-Oxaspiro[4.5]decan-3-one, has been synthesized and its crystal structure analyzed, revealing a molecular structure with a planar furan ring, a cyclohexane ring in chair conformation, and two benzene rings (Wang et al., 2011).

Synthetic Methodologies

  • Novel Synthetic Approaches: Research has focused on novel synthetic approaches to construct the 2-oxospiro[4.5]decan-1-one structural motif, important in natural products like the clerodane family of diterpenes. This includes methods like 6π-electrocyclisation (Rebecca H. Pouwer et al., 2007).

Biological Activity

  • Neuroprotective Effects: A study on 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives showed inhibitory action on neural Ca-uptake and protection against brain edema, memory, and learning deficits (E. Tóth et al., 1997).
  • Antihypertensive Activity: Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed antihypertensive effects in rats, indicating potential for medical applications (J. Caroon et al., 1981).

Natural Product Isolation

  • Isolation from Endophytic Fungi: New derivatives like roussoellide were isolated from the culture broth of the endophytic fungus Roussoella sp., showcasing the compound's presence in natural sources (Ubonta Sommart et al., 2021).

Muscarinic Activity

  • Muscarinic Agonists: Certain derivatives like 2,8-dimethyl-1-oxa-8-azaspiro[4.5]-decan-3-one have been studied for their muscarinic activity, with potential therapeutic implications for conditions like Alzheimer's disease (E. Wu et al., 1995).

Chemical Synthesis

  • Nicholas Reaction for Skeleton Formation: The Nicholas reaction has been utilized for the formation of various 1-oxaspiro skeletons, demonstrating the compound's versatility in synthetic chemistry (C. Mukai et al., 2002).

Fragrance and Flavor Industry

  • Precursor in Nectarine Flavor: 2-Oxaspiro[4.5]decane derivatives have been identified as precursors in nectarine flavor, illustrating its role in the fragrance and flavor industry (H. Knapp et al., 1997).

properties

IUPAC Name

2-oxaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-6-9(7-11-8)4-2-1-3-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKICBBJJCUQLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222675
Record name 2-Oxaspiro(4.5)decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxaspiro[4.5]decan-3-one

CAS RN

7236-78-4
Record name 2-Oxaspiro(4.5)decan-3-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Record name 2-Oxaspiro(4.5)decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-OXASPIRO(4.5)DECAN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TP5X2BOF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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